Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . It also has a tert-butyl group and a carbamate group. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .
Molecular Structure Analysis
The molecular structure would be based on the connectivity of the atoms in the compound. The pyrazole ring would be a key structural feature. The carbamate group would likely be connected to the pyrazole ring through a methylene (-CH2-) group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the specific substituents present . The carbamate group could potentially undergo reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the carbamate group could potentially increase the polarity of the compound .Scientific Research Applications
Organic Synthesis and Chemical Transformations
One of the key applications of this compound is in organic synthesis, where it serves as a building block for the creation of complex molecules. It is involved in reactions that lead to the formation of carbamate derivatives, which are essential in various synthetic routes. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds are highlighted for their role as intermediates in the synthesis of other valuable organic compounds, demonstrating significant versatility in chemical transformations (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-15(4)14-8/h7,12H,6H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCTZTXGRSHKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1S(=N)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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